N-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a pyridazine ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the desired pyridazine derivative. One common method involves the cyclization of 3,4-dichloroaniline with a suitable diketone under acidic or basic conditions to form the pyridazine ring. The resulting intermediate is then reacted with a carboxylic acid derivative to introduce the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Reaction of 3,4-dichloroaniline: with a diketone to form the pyridazine ring.
Purification: of the intermediate product.
Introduction of the carboxamide group: through reaction with a carboxylic acid derivative.
Final purification: to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.
Scientific Research Applications
N-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.
Propanil (N-(3,4-dichlorophenyl)propanamide): A widely used herbicide that inhibits photosynthesis.
Uniqueness: N-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific chemical structure, which combines a dichlorophenyl group with a pyridazine ring and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
N-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyridazine ring with a carboxamide functional group and a dichlorophenyl substituent. Its molecular formula is C12H10Cl2N2O, and its structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 265.13 g/mol |
IUPAC Name | This compound |
CAS Number | [Not available] |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : It effectively inhibited biofilm formation in tested bacterial strains, indicating its potential as an anti-biofilm agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have focused on its cytotoxic effects against different cancer cell lines.
Research Insights:
- Cytotoxicity : this compound demonstrated high cytotoxicity against A549 lung cancer cells with IC50 values significantly lower than those of standard chemotherapeutics .
Anticonvulsant Activity
In addition to its antimicrobial and anticancer effects, the compound has shown promise in anticonvulsant activity.
Experimental Data:
- Seizure Protection : In animal models, the compound provided significant protection against seizures in the maximal electroshock (MES) test at doses of 100 mg/kg .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Receptor Interaction : It potentially interacts with neurotransmitter receptors involved in seizure activity.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A comprehensive evaluation of various derivatives indicated that modifications to the core structure could enhance antimicrobial efficacy .
- Anticancer Evaluation : A study on different derivatives highlighted the importance of substituent groups in modulating cytotoxicity against cancer cell lines .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-17-11(18)5-4-10(16-17)12(19)15-7-2-3-8(13)9(14)6-7/h2-6H,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSDPSIXZOJXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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